Cas no 2229225-32-3 (3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol)

3-Amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a chloro-nitro-substituted phenyl group and a methyl substituent on the β-carbon. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and asymmetric catalysis. The presence of both amino and hydroxyl functional groups enables its use in chelation or further derivatization, while the electron-withdrawing nitro and chloro substituents enhance reactivity in electrophilic aromatic substitution or reduction reactions. Its rigid structure may also contribute to stereoselective synthesis. Suitable for controlled reactions under inert conditions, it requires careful handling due to its sensitivity to moisture and air.
3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol structure
2229225-32-3 structure
Product Name:3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol
CAS No:2229225-32-3
MF:C10H13ClN2O3
MW:244.674821615219
CID:6200717
PubChem ID:165646289
Update Time:2025-05-20

3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol
    • 2229225-32-3
    • EN300-1978417
    • Inchi: 1S/C10H13ClN2O3/c1-10(5-12,6-14)9-7(11)3-2-4-8(9)13(15)16/h2-4,14H,5-6,12H2,1H3
    • InChI Key: BEVYLAZYXZRMKU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(C)(CO)CN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 244.0614700g/mol
  • Monoisotopic Mass: 244.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 92.1Ų

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3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol Related Literature

Additional information on 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol

Introduction to 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2229225-32-3)

3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2229225-32-3) is a complex organic compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique structural features, has garnered attention in recent years due to its potential therapeutic properties and its role in the development of novel drugs.

The molecular structure of 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol consists of an amino group, a chlorinated and nitro-substituted phenyl ring, and a methyl-substituted propanol moiety. These functional groups contribute to the compound's reactivity and biological activity, making it a valuable candidate for further research and development.

Recent studies have highlighted the potential of 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation in several chronic conditions.

In addition to its anti-inflammatory effects, 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol has shown promise in the field of cancer research. A 2020 study published in the Cancer Research journal reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.

The synthesis of 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol has been optimized through various methods, including multistep reactions involving Grignard reagents and nitration processes. These synthetic routes have been refined to improve yield and purity, making the compound more accessible for large-scale production and further testing.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol. These studies have shown that the compound has favorable pharmacokinetic profiles, with good oral bioavailability and a long half-life, which are essential characteristics for a potential drug candidate.

Toxicity assessments have revealed that 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, ongoing safety evaluations are necessary to ensure its long-term safety and efficacy.

In conclusion, 3-amino-2-(2-chloro-6-nitrophenyl)-2-methylpropan-1-ol (CAS No. 2229225-32-3) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activities make it a valuable target for further investigation and development. As research continues to advance, it is likely that this compound will play a significant role in the discovery and development of new therapeutic agents for various diseases.

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